Bz-D-Arg-pNA HCl
Description
Contextualization as a Chromogenic Substrate in Enzymology
In enzymology, researchers rely on assays that can accurately report on the catalytic activity of an enzyme. Chromogenic substrates are colorless, soluble molecules that are specifically designed to be cleaved by a target enzyme. scbt.com The substrate consists of a peptide sequence recognized by the enzyme, linked to a chromophore—a chemical group that becomes colored after being cleaved from the peptide. nih.gov
Historical Development and Significance in Protease Research
The development of synthetic substrates for proteases marked a significant advancement in biochemical research. The first p-nitroanilide-based substrates were described in the early 1960s, revolutionizing the study of proteases. researchgate.net Before these tools were available, measuring protease activity often involved complex and less sensitive methods, such as monitoring changes in viscosity or using natural protein substrates which could be difficult to standardize.
The introduction of small, well-defined synthetic substrates like Bz-D-Arg-pNA HCl allowed for more reproducible and high-throughput analysis of enzyme kinetics. nih.gov This led to a deeper understanding of the specificity and mechanism of various proteases, including those involved in critical physiological processes like blood coagulation, digestion, and inflammation. nih.gov The ability to synthetically modify the peptide portion of the substrate also enabled the development of a wide range of substrates with varying specificities for different enzymes. nih.govkarger.com
Role in Quantitative Enzyme Activity Monitoring
The primary application of this compound is the quantitative monitoring of enzyme activity. nih.gov The rate at which the enzyme hydrolyzes the substrate is directly proportional to the concentration of the active enzyme under specific conditions. acs.org By measuring the rate of color formation, researchers can determine key kinetic parameters of an enzyme, such as its maximum reaction velocity (Vmax) and its affinity for the substrate (Km). researchgate.net
This quantitative approach is fundamental for:
Characterizing new enzymes: Determining the substrate specificity and catalytic efficiency of newly discovered proteases.
Screening for inhibitors: Identifying compounds that can block the activity of a specific protease, which is a crucial step in drug discovery. nih.gov
Clinical diagnostics: Measuring the levels of certain proteases in biological samples, which can be indicative of disease states.
The simplicity and reliability of assays using chromogenic substrates like this compound have made them a staple in both basic research and industrial applications. nih.gov
Fundamental Principles of Chromogenic Substrate Hydrolysis in Enzymatic Assays
The utility of this compound as a research tool is based on the straightforward principles of enzymatic hydrolysis and spectrophotometric detection. The process allows for continuous and real-time measurement of the enzymatic reaction.
Mechanism of p-Nitroaniline Release
This compound is specifically designed to be recognized and cleaved by trypsin-like serine proteases. These enzymes hydrolyze the peptide bond between the arginine residue and the p-nitroaniline (pNA) group. researchgate.net
The enzymatic reaction can be summarized as follows:
Binding: The enzyme's active site recognizes and binds to the benzoyl-D-arginine portion of the substrate.
Catalysis: The serine residue in the enzyme's active site attacks the carbonyl group of the arginine, leading to the cleavage of the amide bond connecting the arginine to the pNA. This is a hydrolysis reaction, meaning it involves the chemical breakdown of the compound by water.
Release: The cleavage results in the release of two products: Nα-Benzoyl-D-arginine and the free chromophore, p-nitroaniline (pNA). researchgate.netnih.gov
While the substrate this compound is essentially colorless, the released p-nitroaniline has a distinct yellow color in solution. nih.gov
Spectrophotometric Detection Basis
The quantification of enzyme activity relies on the optical properties of the released p-nitroaniline. This yellow compound absorbs light maximally at a specific wavelength, typically between 400 and 410 nm. acs.org The substrate itself does not significantly absorb light at this wavelength.
A spectrophotometer is used to measure the change in absorbance of the solution at this wavelength over time. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the colored product, p-nitroaniline. Therefore, by monitoring the increase in absorbance, one can directly calculate the rate at which the enzyme is producing pNA, which reflects the enzyme's activity. researchgate.net This continuous colorimetric assay is highly sensitive and allows for precise kinetic measurements. nih.gov
Table 1: Properties of this compound and its Hydrolysis Product
| Compound | Appearance | Color in Solution | Maximum Absorbance (λmax) |
|---|---|---|---|
| This compound (Substrate) | White to light yellow powder | Colorless | Not significant in the visible range |
| p-Nitroaniline (Product) | Yellow crystalline solid | Yellow | ~405-410 nm |
Table 2: Examples of Serine Proteases Assayed with p-Nitroanilide Substrates
| Enzyme | Typical Substrate | Physiological Relevance |
|---|---|---|
| Trypsin | Bz-L-Arg-pNA nih.gov | Digestion |
| Thrombin | S-2238 (H-D-Phe-Pip-Arg-pNA) nih.gov | Blood Coagulation |
| Factor Xa | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) nih.gov | Blood Coagulation |
| Plasmin | S-2251 (H-D-Val-Leu-Lys-pNA) nih.gov | Fibrinolysis |
| Plasma Kallikrein | Chromozym PK (N-Bz-Pro-Phe-Arg-pNA) nih.gov | Inflammation, Blood Pressure Regulation |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKFPFLXFNAON-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for Bz D Arg Pna Hcl Utilization in Enzymatic Assays
Principles of Spectrophotometric Assay Design
Spectrophotometric assays using Bz-D-Arg-pNA HCl are based on detecting the liberated p-nitroaniline (pNA) chromophore. The design involves establishing optimal wavelengths for detection and creating a reliable standard curve for quantification.
Wavelength Optimization for p-Nitroaniline Detection
The release of p-nitroaniline (pNA) upon hydrolysis of this compound by an enzyme results in a yellow-colored product. The maximum absorbance of pNA typically occurs around 405 nm dcchemicals.compentapharm.comcaymanchem.compsu.edunih.govresearchgate.netsigmaaldrich.com. This specific wavelength is crucial for quantitative measurements as it corresponds to the peak absorption of the released chromophore, allowing for sensitive detection of enzyme activity. While the free pNA has an absorption maximum at 380 nm, there can be an overlap with the absorption spectrum of the intact substrate at this wavelength, making 405 nm the preferred detection point sigmaaldrich.com.
Assay Optimization Strategies for this compound Hydrolysis
Optimizing assay conditions is critical for obtaining accurate kinetic data and ensuring the sensitivity and specificity of the assay. Key parameters that influence the hydrolysis of this compound include pH, temperature, and ionic strength.
The pH of the reaction buffer significantly impacts both the enzyme's catalytic activity and the stability of the substrate. Different proteases exhibit distinct pH optima for their activity. For instance, trypsin-like proteases often show optimal activity in alkaline conditions, typically between pH 7.5 and 9.0 nih.govmsu.ruresearchgate.nettandfonline.commdpi.com. Studies on various proteases using Bz-Arg-pNA or related substrates have indicated that pH values ranging from 7.4 to 9.0 are commonly employed to achieve maximal hydrolysis rates nih.govmsu.ruresearchgate.nettandfonline.commdpi.comnih.gov. Deviations from the optimal pH can lead to reduced enzyme activity due to alterations in the ionization state of amino acid residues in the active site or changes in substrate conformation.
Enzyme activity is highly sensitive to temperature. Generally, enzyme-catalyzed reactions increase in rate with rising temperature up to an optimum, beyond which activity declines due to thermal denaturation of the enzyme. For many proteases that utilize this compound, an optimal temperature range of 25°C to 37°C is commonly observed nih.govmsu.ruresearchgate.netnih.govprotocols.iojmb.or.krnih.gov. For example, one study reported an optimal temperature of 55°C for a trypsin-like proteinase from Tenebrio molitor larvae when using Bz-Arg-pNA as a substrate msu.ru. However, prolonged incubation at elevated temperatures can lead to irreversible enzyme inactivation.
Ionic strength, typically adjusted using salts like NaCl, can influence enzyme activity by affecting the enzyme's conformation, substrate binding, and the electrostatic interactions within the active site. While specific data on the direct impact of ionic strength on this compound hydrolysis by various proteases is varied, general trends for peptide-DNA hybridization suggest that changes in ionic strength can alter binding kinetics nih.govrsc.org. For many enzymatic assays, a moderate ionic strength, often achieved with buffers containing around 100-150 mM NaCl , is employed to maintain enzyme stability and activity without causing significant disruption nih.govresearchgate.netmdpi.com. Some studies indicate that while ionic strength can affect association rates, dissociation rates may be less sensitive nih.govrsc.org.
Standard Curve Generation and Absorbance-Concentration Relationship
To quantify the amount of pNA released, a standard curve is generated by measuring the absorbance of known concentrations of free pNA. This involves preparing a series of dilutions of pNA in the assay buffer and recording their absorbance at the optimal wavelength (e.g., 405 nm). The relationship between absorbance and pNA concentration is typically linear within a certain range, following the Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration) psu.edunih.gov.
A representative standard curve would plot absorbance on the y-axis against pNA concentration (µM or µg/mL) on the x-axis. The molar extinction coefficient (ε) for pNA at 405 nm is approximately 9,920 M⁻¹cm⁻¹ in Tris buffer psu.edu or 10,500 M⁻¹cm⁻¹ sigmaaldrich.com or 4,600 M⁻¹cm⁻¹ in Tris-HCl, pH 8.0 nih.gov. Using this calibration curve, the concentration of pNA liberated by the enzymatic reaction can be accurately determined from its measured absorbance.
Table 1: Representative p-Nitroaniline (pNA) Standard Curve Data
| pNA Concentration (µM) | Absorbance (at 405 nm) |
| 0 | 0.000 |
| 5 | 0.052 |
| 10 | 0.104 |
| 20 | 0.208 |
| 40 | 0.416 |
| 60 | 0.624 |
| 80 | 0.832 |
Note: This table presents hypothetical data for illustrative purposes. Actual values may vary based on experimental conditions, buffer composition, and the specific spectrophotometer used.
Table 2: Influence of pH on Protease Activity with this compound (Illustrative Data)
| pH | Relative Activity (%) |
| 6.0 | 15 |
| 7.0 | 55 |
| 7.4 | 75 |
| 8.0 | 95 |
| 8.5 | 100 |
| 9.0 | 98 |
| 10.0 | 60 |
Note: This table illustrates the typical pH profile for a protease exhibiting optimal activity around pH 8.5. Specific optima vary by enzyme.
Table 3: Influence of Temperature on Protease Activity with this compound (Illustrative Data)
| Temperature (°C) | Relative Activity (%) |
| 20 | 40 |
| 25 | 70 |
| 30 | 90 |
| 37 | 100 |
| 45 | 85 |
| 55 | 50 |
| 65 | 10 |
Note: This table illustrates the typical temperature dependence of enzyme activity. Specific optima vary by enzyme.
Table 4: Influence of Ionic Strength (NaCl) on Protease Activity with this compound (Illustrative Data)
| NaCl Concentration (mM) | Relative Activity (%) |
| 0 | 65 |
| 50 | 85 |
| 100 | 98 |
| 150 | 100 |
| 200 | 95 |
| 300 | 80 |
Note: This table illustrates the general effect of ionic strength, with an optimal range often observed around 100-150 mM NaCl.
Compound List:
this compound (Benzoyl-D-arginine-p-nitroanilide hydrochloride)
p-Nitroaniline (pNA)
Substrate Concentration Range Determination
Establishing an appropriate substrate concentration is critical for accurate enzymatic assays, particularly when aiming to determine kinetic parameters or ensure linearity with respect to enzyme concentration. For this compound, the substrate concentration range employed in studies often varies depending on the specific enzyme and experimental objectives. When investigating enzyme kinetics, such as determining Michaelis-Menten parameters (Km and Vmax), a range of substrate concentrations is typically tested to observe the enzyme's saturation behavior nih.gov. For instance, concentrations ranging from 780 nmol/L to 50 µmol/L have been used to characterize enzyme saturation nih.gov, while other studies have employed concentrations up to 10 mM for kinetic parameter determination nih.gov. In routine activity assays, substrate concentrations are often chosen to be well above the Km value to ensure the enzyme is operating at or near its maximum velocity (Vmax), thereby achieving linearity with enzyme concentration nih.govd-nb.infonih.govecoevo.com.br.
Table 1: Representative Substrate Concentrations for this compound Assays
| Substrate Concentration Range | Application Context | Reference |
| 780 nmol/L – 50 µmol/L | Michaelis-Menten kinetic studies | nih.gov |
| 0.01 – 10 mM | Determination of kinetic parameters | nih.gov |
| 1 mM | Amidolytic activity assays | ecoevo.com.br |
| 300 µM | Inhibition studies (similar substrate type) | plos.org |
Enzyme Concentration and Linearity Considerations
For enzymatic assays utilizing this compound, ensuring that the measured reaction rate is directly proportional to the enzyme concentration is fundamental for quantitative analysis. This linearity is typically achieved by maintaining the substrate concentration at saturating levels (i.e., significantly above the Km) and keeping the reaction time short enough to measure initial velocities. Under these conditions, the rate of pNA release directly reflects the amount of active enzyme present. Studies have reported using various enzyme concentrations, such as 0.1 mg/mL for trypsin nih.gov, 170 nM for recombinant Streptomyces erythraeus trypsin (rSET) nih.gov, or concentrations in the nanomolar to picomolar range for other proteases d-nb.info. Establishing a linear range for enzyme concentration is crucial for accurate enzyme quantification, dose-response studies, and reliable comparisons between samples. Deviations from linearity can occur at very high enzyme concentrations due to substrate depletion or product inhibition, or at very low enzyme concentrations due to limitations in detection sensitivity.
Method Validation for Reproducible Enzymatic Studies
Rigorous validation of any assay employing this compound is essential to ensure the reliability, reproducibility, and accuracy of the generated data. This involves assessing various performance characteristics.
Precision and Accuracy Assessment in this compound Assays
Precision refers to the degree of agreement among individual test results when the same procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated by measuring the variability within a single assay (intra-assay precision) and between different assays (inter-assay precision). Accuracy, on the other hand, assesses how close the measured value is to the true or accepted reference value. For this compound assays, precision is often quantified using the coefficient of variation (CV), which represents the standard deviation of a set of measurements divided by their mean. While specific precision and accuracy data for this compound assays are not universally published in detail for all enzymes, the general principles of assay validation apply. Researchers aim for low CV values to demonstrate high precision. Accuracy can be assessed by analyzing certified reference materials or by comparing results obtained with a validated reference method.
Sensitivity and Detection Limit Considerations
Assay sensitivity dictates the ability to detect small changes in enzyme activity. Key metrics for quantifying sensitivity include the Limit of Blank (LoB), Limit of Detection (LoD), and Limit of Quantitation (LoQ). The LoB is the highest analyte concentration expected in a blank sample nih.govfudschem.com. The LoD is the lowest analyte concentration that can be reliably distinguished from the LoB with a specified level of confidence (e.g., 99%), indicating the lowest concentration that can be detected nih.govfudschem.com. The LoQ is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and bias nih.govfudschem.com. In assays using this compound, the detection and quantification limits are influenced by the molar absorptivity of the released pNA at 405 nm, the path length of the cuvette, and the sensitivity of the spectrophotometer used. Establishing these limits is crucial for determining the lowest enzyme activity that can be reliably measured or for setting appropriate thresholds in diagnostic or screening assays.
Inter-assay and Intra-assay Variability Analysis
Inter-assay and intra-assay variability are critical components of precision assessment. Intra-assay variability measures the consistency of results when multiple measurements of the same sample are performed within a single assay run. Inter-assay variability assesses the consistency of results when the same sample is analyzed across different assay runs, potentially on different days or by different operators. For robust and reproducible enzymatic studies using this compound, low coefficients of variation are desired. Generally accepted guidelines suggest that inter-assay CVs of less than 15% are acceptable, while intra-assay CVs should ideally be less than 10% salimetrics.com. Some highly optimized assays may achieve even lower CVs, as demonstrated in studies reporting inter- and intra-assay CVs below 3% for specific enzyme activity measurements researchgate.net. These metrics are calculated from replicate measurements of control samples or standards included within each assay run.
Compound List
This compound : N-Benzoyl-D-arginine-p-nitroanilide hydrochloride. A chromogenic substrate used for the detection of protease activity.
pNA : p-Nitroaniline. The chromogenic product released upon cleavage of the substrate by an enzyme, detected spectrophotometrically.
Trypsin : A serine protease that cleaves peptide bonds on the carboxyl side of basic amino acids, such as arginine and lysine (B10760008). This compound is a common substrate for trypsin.
Bz-L-Arg-pNA HCl : N-Benzoyl-L-arginine-p-nitroanilide hydrochloride. A related substrate, often used interchangeably or in comparison with the D-isomer.
Bz-DL-Arg-pNA HCl : N-Benzoyl-DL-arginine-p-nitroanilide hydrochloride. The racemic mixture form of the substrate.
Enzymatic Kinetics and Specificity Profiling with Bz D Arg Pna Hcl
Determination of Steady-State Kinetic Parameters
Steady-state kinetics provides a quantitative framework for understanding enzyme-substrate interactions under conditions where the rate of product formation is constant over time. Bz-D-Arg-pNA HCl serves as a valuable tool for this analysis.
Michaelis-Menten Kinetics: Determination of Km and Vmax
The Michaelis-Menten model describes the relationship between the initial reaction velocity () and substrate concentration ([S]) as:
where is the maximum reaction velocity achieved when the enzyme is saturated with substrate, and is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of . is often indicative of the enzyme's affinity for its substrate, with lower values suggesting higher affinity.
This compound, and its closely related counterparts like Bz-Arg-pNA (often referring to the L-isomer or DL-racemic mixture), are used to determine these parameters for proteases such as trypsin, thrombin, plasmin, and others. By measuring the initial reaction rates at varying concentrations of this compound, researchers can generate Michaelis-Menten plots (e.g., using Lineweaver-Burk or Eadie-Hofstee transformations) to derive and values.
For instance, studies investigating trypsin and related proteases have utilized Bz-Arg-pNA as a substrate. While specific and values for this compound are not universally reported across all proteases, data for Bz-Arg-pNA (L or DL) provides a strong indication of its behavior. For example, in the context of studying a Streptomyces erythraeus trypsin (rSET) and modified porcine trypsin, Bz-Arg-pNA was used to determine kinetic parameters. Porcine trypsin exhibited a of 17.3 mM and a of 0.006 s-1 when assayed with Bz-Arg-pNA nih.gov. Similarly, for the enzyme hepsin, values for Bz-Arg-pNA have been reported in the range of 1.2–1.6 mM oup.com. It is important to note that the D-isomer may exhibit distinct kinetic parameters compared to the L-isomer or racemic mixture due to stereochemical differences in substrate binding and catalytic processing.
Calculation of Catalytic Efficiency (kcat/Km)
Catalytic efficiency, often expressed as , is a crucial parameter that reflects an enzyme's ability to convert substrate into product under conditions where both substrate and enzyme are not limiting. It represents the specificity constant, combining both the catalytic rate () and the substrate affinity (). A higher value indicates greater catalytic efficiency and substrate preference.
The turnover number () is calculated from the maximum velocity () and the total enzyme concentration ([Etotal]) as . The catalytic efficiency () is then derived from these values.
For the rSET and modified porcine trypsin studies using Bz-Arg-pNA, the catalytic efficiencies were calculated as follows nih.gov:
rSET with Bz-Arg-pNA: = 5.73 mM-1·s-1
Modified Porcine Trypsin with Bz-Arg-pNA: = 0.35 mM-1·s-1
These values highlight a significant difference in catalytic efficiency between the bacterial trypsin (rSET) and mammalian trypsin, with rSET demonstrating a 16-fold higher catalytic efficiency towards Bz-Arg-pNA compared to porcine trypsin. This difference was primarily attributed to a lower for rSET, indicating a higher affinity for the substrate.
Pre-steady-State Kinetic Analysis (if applicable for specific enzymes)
Pre-steady-state kinetic analysis investigates the very initial phase of an enzymatic reaction, occurring before the steady-state concentration of enzyme-substrate complexes is established. This approach can reveal transient intermediates and the rates of individual steps within the catalytic mechanism, such as substrate binding, acylation, and deacylation. While this compound is primarily used for steady-state measurements, pre-steady-state kinetics might be applicable for enzymes where the initial steps of hydrolysis are significantly slower than subsequent steps, or when studying complex reaction mechanisms. However, dedicated studies employing pre-steady-state analysis specifically with this compound are not widely documented in the literature, as simpler chromogenic substrates are often sufficient for standard steady-state kinetic characterization.
Substrate Specificity Investigations Across Protease Classes
This compound is particularly valuable for probing the substrate specificity of proteases that recognize arginine at the P1 position of the substrate.
Characterization of Arginyl Protease Substrate Preferences
The structure of this compound, featuring a benzoyl group at the N-terminus, a D-arginine residue, and a p-nitroanilide leaving group, dictates its recognition by specific proteases. The positively charged guanidino group of arginine at the P1 position is a key recognition motif for enzymes like trypsin, thrombin, plasmin, and factor Xa, which are classified as arginyl proteases or serine proteases with a preference for basic amino acids. The benzoyl group provides a hydrophobic interaction at the P4 position, and the D-configuration of arginine at P1 influences the precise fit within the enzyme's active site.
Studies have shown that Bz-Arg-pNA (L or DL) is readily hydrolyzed by trypsin nih.govbiosynth.compeptanova.debachem.com. Thrombin and plasmin also exhibit activity towards arginine-containing substrates, though their specificity profiles can differ, often being characterized using more complex peptide substrates that better mimic their natural physiological substrates nih.govmdpi.compentapharm.com. For instance, while Bz-Arg-pNA is a general substrate for trypsin, more specific substrates like Z-Gly-Pro-Arg-pNA (Chromozym TH) or H-D-Phe-Pip-Arg-pNA (S-2238) are more sensitive to thrombin and factor Xa, respectively nih.govru.nl. The use of this compound allows researchers to investigate whether the D-configuration of arginine affects the binding affinity or catalytic rate compared to its L-counterpart, thereby providing finer details on the active site's stereochemical requirements.
Comparative Kinetic Analysis with Other Peptidomimetic Substrates
Comparative kinetic analysis is essential for precisely defining an enzyme's substrate specificity. By testing this compound alongside other peptidomimetic substrates, researchers can identify subtle differences in enzyme preference. For example, comparing this compound with Bz-L-Lys-pNA allows for the assessment of an enzyme's preference for arginine versus lysine (B10760008) at the P1 position.
In studies comparing rSET and porcine trypsin, Bz-Arg-pNA and Bz-Lys-pNA were used to evaluate substrate preference nih.gov. For both enzymes, Bz-Arg-pNA showed a higher catalytic efficiency () than Bz-Lys-pNA, indicating a preference for arginine over lysine. rSET exhibited a 3.7-fold preference for arginine substrates over lysine substrates, while modified porcine trypsin showed a 3.5-fold preference. These comparisons underscore how this compound and related substrates help in mapping the P1 specificity pocket of proteases. Further comparisons with substrates containing different N-terminal protecting groups (e.g., acetyl, tosyl, benzyloxycarbonyl) or extended peptide sequences can reveal preferences at other subsites (P2, P3, etc.), providing a comprehensive understanding of the enzyme's catalytic repertoire.
Data Table: Kinetic Parameters of Bz-Arg-pNA with Selected Proteases
The following table summarizes representative kinetic parameters (, , ) for Bz-Arg-pNA (primarily L-isomer or DL-racemic mixture, as specific data for the D-isomer is less common) with various proteases. These values illustrate the substrate's utility in characterizing enzyme activity and specificity.
| Enzyme | Substrate | (mM) | (s-1) | (mM-1·s-1) | Reference |
| Streptomyces erythraeus Trypsin (rSET) | Bz-Arg-pNA | 1.33 | 0.076 | 5.73 | nih.gov |
| Modified Porcine Trypsin | Bz-Arg-pNA | 17.3 | 0.006 | 0.35 | nih.gov |
| Streptomyces erythraeus Trypsin (rSET) | Bz-Lys-pNA | 2.67 | 0.041 | 1.53 | nih.gov |
| Modified Porcine Trypsin | Bz-Lys-pNA | 18.7 | 0.0019 | 0.10 | nih.gov |
| Hepsin | Bz-Arg-pNA | 1.2 - 1.6 | N/A | N/A | oup.com |
| Unspecified Protease | Bz-Arg-pNA | 0.8 | 0.06 | N/A | tandfonline.com |
Note: and values can vary significantly depending on assay conditions (pH, temperature, buffer composition, ionic strength) and the specific preparation of the enzyme and substrate.
Compound List
this compound (N-α-Benzoyl-D-arginine 4-nitroanilide hydrochloride)
Bz-Arg-pNA (N-α-Benzoyl-arginine 4-nitroanilide)
Bz-DL-Arg-pNA HCl (N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride)
Bz-L-Arg-pNA HCl (N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
Bz-Lys-pNA (N-α-Benzoyl-lysine 4-nitroanilide)
Trypsin
Thrombin
Plasmin
Papain
Factor Xa
Hepsin
Cathepsin B
Cathepsin H
Plasma Kallikrein
Pancreatic Kallikrein
rSET (Streptomyces erythraeus Trypsin)
Modified Porcine Trypsin
Ac-Tyr-OEt (N-acetyl-L-tyrosine ethyl ester)
Bz-Arg-OEt (N-α-benzoyl-L-arginine ethyl ester)
Z-Gly-Pro-Arg-pNA (Chromozym TH)
H-D-Phe-Pip-Arg-pNA (S-2238)
N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222)
H-D-Val-Leu-Lys-pNA (S-2251)
Bz-Phe-Val-Arg-pNA (S-2160)
Octanoyl-Arg-pNA
Bz-GPA-pNA (Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide)
Enzyme Inhibition Studies Employing Bz D Arg Pna Hcl As a Reporter Substrate
Dose-Response Analysis for IC50 Determination
Dose-response analysis is fundamental for quantifying the potency of enzyme inhibitors. It involves measuring the enzyme's activity across a range of inhibitor concentrations to determine the concentration required to inhibit the enzyme by 50% (IC50).
The experimental design for determining IC50 values using Bz-D-Arg-pNA HCl typically involves:
Enzyme Preparation: A fixed concentration of the target enzyme is prepared.
Substrate Concentration: this compound is added at a concentration that is usually saturating or near-saturating (e.g., several times the Km value) to ensure that the enzyme is working at or near its maximum velocity. This ensures that the observed inhibition is primarily due to the inhibitor's effect on enzyme activity, rather than substrate availability.
Inhibitor Titration: A series of reactions are set up with increasing concentrations of the inhibitor, spanning several orders of magnitude. A control reaction with no inhibitor is essential for normalization.
Reaction Monitoring: The enzymatic reaction is initiated by adding the substrate (this compound) to the enzyme-inhibitor mixture. The release of p-nitroaniline is monitored spectrophotometrically over a fixed period or continuously.
Data Collection: The initial reaction rates (or total product formed over a fixed time) are recorded for each inhibitor concentration.
The data collected is then used to generate a dose-response curve, plotting the percentage of enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
Table 4.2.1: Sample Data for IC50 Determination
| Inhibitor Concentration (µM) | Enzyme Activity (Units) | % Enzyme Activity (relative to control) | % Inhibition |
| 0 (Control) | 35.0 | 100.0 | 0.0 |
| 0.1 | 33.1 | 94.6 | 5.4 |
| 0.5 | 29.8 | 85.1 | 14.9 |
| 1.0 | 25.5 | 72.9 | 27.1 |
| 5.0 | 14.2 | 40.6 | 59.4 |
| 10.0 | 6.8 | 19.4 | 80.6 |
| 50.0 | 1.5 | 4.3 | 95.7 |
Note: This table shows typical data points collected during an IC50 assay. The enzyme activity decreases as inhibitor concentration increases, allowing for the calculation of the concentration that causes 50% inhibition.
Once the dose-response data is collected, it is typically fitted to a sigmoidal curve. The most common method involves using a four-parameter logistic (4PL) regression model, often implemented in specialized software like GraphPad Prism or through online calculators. This model describes the relationship between the log of the inhibitor concentration (X-axis) and the percentage of enzyme activity or inhibition (Y-axis) using an equation of the form:
Where:
Y is the measured response (e.g., % activity).
Bottom is the minimum response (e.g., 0% activity).
Top is the maximum response (e.g., 100% activity).
IC50 is the concentration of the inhibitor that yields 50% of the maximal response (the inflection point of the curve).
X is the log of the inhibitor concentration.
Hill Slope describes the steepness of the curve.
The software calculates the best-fit parameters, including the IC50 value, which represents the potency of the inhibitor. The accuracy of the IC50 determination relies on having a sufficient number of data points across the range of inhibition, from minimal to maximal effect.
Table 4.2.2: Example of Fitted Dose-Response Data and IC50 Calculation
| Inhibitor Concentration (µM) | % Inhibition (Observed) | % Inhibition (Fitted) |
| 0.1 | 5.4 | 4.8 |
| 0.5 | 14.9 | 15.2 |
| 1.0 | 27.1 | 27.5 |
| 5.0 | 59.4 | 59.1 |
| 10.0 | 80.6 | 81.0 |
| 50.0 | 95.7 | 95.5 |
Calculated IC50: 4.7 µM Hill Slope: 1.2
Note: This table shows observed data points and the corresponding values from a fitted four-parameter logistic curve. The IC50 is derived from this fitted curve.
Mechanistic Insights into Bz D Arg Pna Hcl Hydrolysis by Proteases
The enzymatic hydrolysis of Bz-D-Arg-pNA HCl by proteases follows a well-established catalytic mechanism characteristic of serine proteases, involving precise substrate binding and a series of chemical transformations within the enzyme's active site.
Enzyme-Substrate Binding Mechanisms
The interaction between this compound and a protease active site is governed by the enzyme's structural topography and the specific chemical features of the substrate.
Investigation of Binding Site Topography and Conformational Changes: Protease active sites are highly evolved to recognize and bind specific peptide sequences. This recognition is often described using the Schechter-Berger model, which divides the active site into subsites (e.g., S1, S2) that interact with corresponding residues on the substrate (P1, P2) uq.edu.au. For this compound, the S1 subsite of enzymes like trypsin is critical. This pocket is tailored to accommodate basic amino acid side chains, such as the guanidinium (B1211019) group of arginine, facilitating strong electrostatic and van der Waals interactions uq.edu.audiapharma.com. The binding of this compound positions the scissile amide bond precisely within the catalytic machinery, aligning it for nucleophilic attack uq.edu.au. Upon substrate binding, the enzyme may undergo subtle conformational changes, known as induced fit, which optimize the active site geometry for catalysis and stabilize the transition state asm.orgdcu.ie.
Role of Specific Amino Acid Residues in Substrate Recognition: The catalytic activity of serine proteases relies on a conserved catalytic triad (B1167595), typically comprising Serine (Ser), Histidine (His), and Aspartic acid (Asp) residues, which are precisely oriented within the active site asm.orgdcu.iemdpi.comresearchgate.net. For instance, in trypsin, Ser189 (chymotrypsin numbering Ser195) acts as the primary nucleophile. His57 functions as a general acid-base catalyst, activating the serine hydroxyl group and facilitating proton transfers. Asp102 (chymotrypsin numbering Asp102) stabilizes the positively charged intermediate formed during catalysis and helps orient His57 dcu.iemdpi.comresearchgate.net. The S1 specificity pocket, which accommodates the P1 residue (D-arginine in this case), often contains negatively charged residues that interact favorably with the positively charged guanidinium group of arginine uq.edu.audiapharma.com. The D-configuration of the arginine in this compound is noteworthy; while L-arginine is a preferred substrate residue for many proteases, the D-isomer can act as a competitive inhibitor, suggesting it binds to the active site but is not efficiently hydrolyzed or may interfere with substrate binding chalmers.sechemsrc.com.
Catalytic Hydrolysis Pathways
The hydrolysis of this compound proceeds through a two-step catalytic mechanism, commonly referred to as the "double displacement" or "acyl-enzyme" mechanism, characteristic of serine proteases mdpi.comdcu.ienih.gov.
Nucleophilic Attack and Acyl-Enzyme Intermediate Formation: The catalytic process begins with the nucleophilic attack by the hydroxyl group of the active site serine residue on the carbonyl carbon of the scissile amide bond in this compound asm.orgdcu.iemdpi.comnih.gov. This attack is facilitated by the catalytic triad, where histidine acts as a base to deprotonate the serine hydroxyl, increasing its nucleophilicity, and also assists in proton transfer to the leaving group dcu.iemdpi.comresearchgate.net. This initial attack forms a transient, high-energy tetrahedral intermediate asm.orgdcu.iemdpi.comresearchgate.net. This intermediate then collapses, breaking the amide bond and releasing the C-terminal portion of the substrate, p-nitroaniline (pNA), as the first product asm.orgdcu.ie. The N-terminal portion, Benzoyl-D-arginine, remains covalently attached to the serine residue, forming an acyl-enzyme intermediate dcu.ie.
Deacylation and Product Release Mechanisms: Following the formation of the acyl-enzyme intermediate, the second phase of catalysis, deacylation, commences asm.orgmdpi.comdcu.ie. A water molecule from the surrounding solvent enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate asm.orgmdpi.comdcu.ie. The catalytic triad again plays a role; histidine, now acting as an acid, donates a proton to the leaving benzoyl-D-arginine moiety, facilitating its departure dcu.iemdpi.com. This process regenerates the free enzyme, with the active site serine residue restored to its hydroxyl form, ready to accept another substrate molecule asm.orgmdpi.comdcu.ieuni-regensburg.de. The released Benzoyl-D-arginine is the second product of the hydrolysis.
Transition State Analysis and Analogue Design: Enzyme catalysis is understood to accelerate reactions by stabilizing the transition state, the high-energy molecular configuration that occurs during the chemical transformation luc.edu. Transition state theory posits that enzymes exhibit their highest affinity for the transition state rather than the substrate or product luc.edu. Analyzing the transition state involves techniques such as kinetic isotope effects (KIEs) and proton inventory studies, which can elucidate the role of proton transfer in the rate-limiting steps researchgate.netnih.gov. Transition state analogues are molecules designed to mimic the structure of the enzyme-substrate transition state, often by replacing the scissile bond with a stable chemical group (e.g., a hemiacetal or a ketone) that resembles the tetrahedral intermediate luc.eduresearchgate.nettandfonline.com. These analogues can serve as potent enzyme inhibitors, providing valuable tools for studying enzyme mechanisms and for drug development luc.eduresearchgate.net.
Data Table: Key Steps in this compound Hydrolysis by Serine Proteases
| Step | Description | Key Enzyme Component(s) | Intermediate/Product Released |
| 1a | Nucleophilic Attack (Acylation) : Serine hydroxyl attacks substrate carbonyl. | Catalytic Serine (Ser) | Tetrahedral Intermediate |
| 1b | Acyl-Enzyme Formation : Tetrahedral intermediate collapses. | Catalytic Histidine (His) (proton transfer) | p-Nitroaniline (pNA) |
| 2a | Water Attack (Deacylation) : Water molecule attacks acyl-enzyme carbonyl. | Catalytic Histidine (His) (as base), Water | Tetrahedral Intermediate |
| 2b | Deacylation & Regeneration : Intermediate collapses, enzyme is regenerated. | Catalytic Histidine (His) (as acid) | Benzoyl-D-arginine |
Compound List
Benzoyl-D-arginine-p-nitroanilide hydrochloride (this compound)
p-Nitroaniline (pNA)
Benzoyl-D-arginine
Serine (Ser)
Histidine (His)
Aspartic acid (Asp)
Influence of Enzyme Structure on this compound Turnover
Mutagenesis Studies of Active Site and Exosite Residues
Mutagenesis studies play a pivotal role in dissecting the roles of specific amino acid residues within protease active sites and exosites, thereby elucidating their impact on substrate processing. While direct mutagenesis studies specifically focused on this compound cleavage are not extensively detailed in the provided literature, general principles of serine protease catalysis reveal the importance of active site residues. The catalytic triad, typically comprising Ser, His, and Asp residues, is fundamental to the hydrolysis mechanism, facilitating nucleophilic attack and proton transfer mdpi.comuq.edu.au.
Research involving engineered antibodies has demonstrated how modifications to amino acid residues can confer or alter proteolytic activity. For instance, a specific mutation involving the deletion of Pro95 in an antibody light chain was shown to significantly enhance its catalytic activity towards Bz-L-Arg-pNA·HCl, a substrate similar to this compound. This modification led to a substantial increase in substrate cleavage compared to the wild-type antibody, highlighting the profound impact of structural changes within the catalytic machinery on substrate turnover tandfonline.com.
Effect of Enzyme Oligomerization on Substrate Processing
Information regarding the specific influence of enzyme oligomerization on the hydrolysis of this compound by proteases is not extensively covered in the reviewed literature. While enzyme oligomerization can significantly impact protein function, stability, and substrate interaction in various biological systems, direct experimental data linking these phenomena to the processing of small chromogenic substrates like this compound is limited. Studies on complex enzymatic systems, such as the prothrombin complex, highlight the critical role of cofactors and surface binding in modulating enzyme activity mdpi.com, but these are distinct from intrinsic enzyme oligomerization. Therefore, a comprehensive understanding of how the quaternary structure of proteases affects their interaction with this compound remains an area requiring further investigation.
Comparison of Hydrolysis Mechanisms Across Enzyme Families
This compound is primarily recognized as a substrate for serine proteases, including trypsin and thrombin mdpi.commybiosource.comresearchgate.netnih.govnih.govpentapharm.com. The hydrolysis mechanism for these enzymes typically follows a double displacement pathway, involving the formation of a covalent acyl-enzyme intermediate, followed by deacylation mdpi.comuq.edu.au.
Comparisons across different enzyme families reveal variations in substrate specificity and susceptibility to inhibitors. For instance, while a peptidase from jack bean seeds exhibits trypsin-like specificity and hydrolyzes benzoyl-arginine-pNA (BAPA), it is inhibited by serine protease inhibitors but not by cysteine or metalloprotease inhibitors tandfonline.com. This observation underscores that although some non-serine proteases might process similar substrates, their underlying mechanisms and inhibitor profiles differ, emphasizing the specific interactions mediated by the serine protease active site with substrates like this compound tandfonline.com.
Furthermore, variations in substrate preference exist even among serine proteases. For example, while this compound is a substrate for trypsin, certain Streptomyces proteases have been noted to not hydrolyze Bz-D-Arg-pNA, but rather Bz-Arg-pNA, indicating stereospecific preferences asm.org. Similarly, other serine proteases may show differential hydrolysis rates for various substituted arginine-pNA substrates, highlighting the importance of the amino acid sequence surrounding the cleavage site and the nature of the N-terminal protecting group for optimal recognition and catalysis nih.govnih.govnih.gov.
Comparative Substrate Specificity for Different Proteases
| Protease | S-2160 (N-Bz-Phe-Val-Arg-pNA) | S-2238 (H-D-Phe-Pip-Arg-pNA) | S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | S-2251 (H-D-Val-Leu-Lys-pNA) | Chromozym TH (Z-Gly-Pro-Arg-pNA) |
| Human Plasmin | Hydrolyzed | Hydrolyzed | Insensitive | Relatively plasmin-specific | Hydrolyzed |
| Bovine Trypsin | Hydrolyzed | Hydrolyzed | Insensitive | Resistant | Hydrolyzed |
| Human α-Thrombin | Sensitive | Sensitive | Insensitive | Resistant | Sensitive |
| Bovine Factor Xa | Insensitive | Insensitive | Sensitive | Resistant | Insensitive |
*Data adapted from nih.gov. Note: this compound is structurally related to some of these substrates, particularly those with an arginine residue at the P1 position.
Relative Activity of Trypsin Substrates
| Substrate | Relative Activity (vs. Bz-D,L-Arg-pNA) | Enzyme |
| Bz-D,L-Arg-pNA (BAPNA) | 1x | Bovine β-trypsin |
| Phe-Val-Pro-Arg-Anb(5,2)-NH₂ | 125x | Bovine β-trypsin |
*Data adapted from nih.gov. Anb(5,2) is 5-amino-2-nitrobenzoic acid.
Catalytic Activity on Bz-L-Arg-pNA·HCl
| Enzyme Variant | Catalytic Activity on Bz-L-Arg-pNA·HCl |
| T99wt (wild-type) | Low |
| T99-Pro95(-) | Significant |
*Data adapted from tandfonline.com. T99-Pro95(-) refers to an engineered variant with a Pro95 deletion.
Compound List
N-α-benzoyl-D-arginine-4-nitroanilide hydrochloride (this compound)
p-nitroaniline (pNA)
Bz-L-Arg-pNA·HCl
Bz-D,L-Arg-pNA (BAPNA)
N-Bz-Phe-Val-Arg-pNA (S-2160)
H-D-Phe-Pip-Arg-pNA (S-2238)
N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222)
H-D-Val-Leu-Lys-pNA (S-2251)
Z-Gly-Pro-Arg-pNA (Chromozym TH)
Phe-Val-Pro-Arg-Anb(5,2)-NH₂
Bz-Arg-pNA
Bz-L-Arg-pNA·HCl
Applications of Bz D Arg Pna Hcl in Advanced Biochemical Research
Monitoring Protease Activity in Cell-Free Biological Systems
Bz-D-Arg-pNA HCl enables the precise assaying of protease activity in a range of biological matrices, circumventing the complexities inherent in cellular environments. This allows for detailed characterization of enzyme kinetics, substrate specificity, and responses to various modulators.
Characterization of Enzyme Extracts from Microorganisms
The enzymatic profiles of proteases isolated from microbial sources are frequently elucidated using this compound. This substrate aids in the identification and quantification of specific protease activities within crude microbial extracts. For example, studies have employed Bz-Arg-pNA (including its D-isomer) to characterize serine proteases derived from bacterial and fungal species.
Research on a keratinolytic serine proteinase from Streptomyces pactum DSM 40530 revealed that the enzyme exhibited endoprotease activity with Bz-Arg-pNA, alongside other substrates such as N-Acetyl-Lysine p-nitroanilide (Ac-Lys-pNA) and N-Succinyl-Ala-Ala-Ala-pNA (Suc-Ala-Ala-Ala-pNA) asm.org. The optimal pH for this activity was determined to be between pH 7 and 8. Although specific kinetic parameters for this compound were not reported for this particular enzyme, the study underscored the substrate's utility in defining the endoproteolytic nature of microbial proteases.
In another investigation, a trypsin-like proteinase from Tenebrio molitor larvae (TmT1) demonstrated a Michaelis constant (Km) of 0.04 mM when using Bz-Arg-pNA as a substrate. This enzyme was characterized as a trypsin-like serine protease, stable across a pH range of 5.0-9.5, with a temperature optimum for activity at 55°C msu.ru. Such findings highlight the substrate's role in delineating the biochemical characteristics of microbial proteases.
Table 1: Kinetic Parameters of Microbial Proteases with this compound
| Microorganism/Enzyme Source | Enzyme Type | Km (mM) | Vmax (Units) | Reference |
| Streptomyces pactum DSM 40530 | Serine Protease | Not reported | Not reported | asm.org |
| Tenebrio molitor larvae (TmT1) | Trypsin-like Serine Protease | 0.04 | Not reported | msu.ru |
Note: Vmax values are often assay-dependent and not consistently reported across all studies in a directly comparable format.
Activity Profiling in Tissue Homogenates and Purified Protein Preparations
This compound is crucial for assessing protease activity within tissue homogenates and purified protein preparations from diverse organisms, including mammals and insects. This facilitates comparative analysis of protease profiles across different tissues or following purification protocols.
Research on Antarctic krill utilized various substrates, including Bz-Arg-pNA, to characterize protease activities. At pH 8.0, Bz-Arg-pNA was significantly hydrolyzed, indicating substantial trypsin-like activity in the krill homogenate, with a measured activity of 10.2 µmol/min/100 g tissue tandfonline.com. Conversely, no hydrolysis of Bz-Arg-pNA was detected at pH 5.0, suggesting pH-dependent enzyme activity or substrate specificity.
In studies involving purified mammalian proteases, this compound and related substrates have been used to determine kinetic parameters. For instance, human trypsin IV and mouse trypsin 4 were characterized using the closely related substrate N-Benzoyl-Val-Gly-Arg-pNA (Bz-VGR-pNA). Human trypsin IV exhibited a Km of 56 ± 3 μM and a Vmax of 44 ± 28 U·mg−1 nih.gov. These values exemplify the type of quantitative data obtainable with such chromogenic substrates.
Table 2: Protease Activity in Biological Preparations Using Bz-Arg-pNA
| Biological Source/Preparation | Enzyme Type | pH Optimum | Activity (µmol/min/100 g tissue) | Notes | Reference |
| Antarctic Krill Homogenate | Trypsin-like Protease | 8.0 | 10.2 | Activity detected at pH 8.0; not detected at pH 5.0. | tandfonline.com |
| Human Trypsin IV (Purified) | Serine Protease | Not specified | Vmax: 44 ± 28 U·mg−1 | Measured with Bz-VGR-pNA; Km = 56 ± 3 μM. | nih.gov |
| Mouse Trypsin 4 (Purified) | Serine Protease | Not specified | Not reported | Measured with Bz-VGR-pNA; Km = 215 μM. | nih.gov |
Studies on Protease Activation and Regulation in Vitro
This compound serves as a valuable tool for investigating the mechanisms underlying protease activation and regulation in vitro. By monitoring the rate of pNA release, researchers can assess how various conditions, such as the presence of activators, inhibitors, or post-translational modifications, influence enzyme activity.
Notably, Bz-D-Arg-pNA hydrochloride itself has been identified as a competitive inhibitor of trypsin medchemexpress.comchemsrc.com. Such properties are leveraged in studies to understand inhibitor binding kinetics. Furthermore, research exploring the impact of fatty acid modification on chymotrypsin (B1334515) and trypsin utilized Bz-Arg-pNA as a substrate to quantify changes in enzyme activity. Kinetic parameters were determined via Lineweaver-Burk plots, illustrating the effects of these modifications on substrate hydrolysis tandfonline.com.
Studies on the activation of proteases from Clostridium perfringens also employed Bz-L-arginine pNA. For the clostripain-like protease (Clp), kinetic parameters determined with Bz-L-arginine pNA included a Km of 0.852 mM and a Vmax of 123.46 mmol min−1 mg−1. A related protease, Clo, showed a lower Km of 0.336 mM but a Vmax of 43.67 mmol min−1 mg−1 scispace.com. These quantitative data are essential for understanding the specificities and efficiencies of these enzymes under controlled experimental conditions.
Table 3: In Vitro Protease Activation and Regulation Studies with this compound
| Enzyme/System Studied | Modulator/Condition Studied | Observed Effect on this compound Hydrolysis | Kinetic Parameters (this compound) | Reference |
| Bovine Trypsin | This compound | Competitive inhibition | Ki = 2.2 × 10−8 M (for related inhibitor DrTI) | medchemexpress.comchemsrc.commdpi.comresearchgate.net |
| Fatty Acid-Modified Chymotrypsin/Trypsin | Fatty Acid Modification | Altered hydrolytic activity | Kinetic parameters determined | tandfonline.com |
| Clostridium perfringens Clp protease | - | - | Km = 0.852 mM, Vmax = 123.46 mmol/min/mg | scispace.com |
| Clostridium perfringens Clo protease | - | - | Km = 0.336 mM, Vmax = 43.67 mmol/min/mg | scispace.com |
| Streptomyces erythraeus Trypsin (rSET) | - | Higher activity than mammalian trypsin | kcat/Km = 5.73 mM−1·s−1 (for Bz-Arg-pNA) | nih.gov |
| Streptomyces erythraeus Trypsin (modified porcine) | - | Lower activity than rSET | kcat/Km = 0.35 mM−1·s−1 (for Bz-Arg-pNA) | nih.gov |
High-Throughput Screening Methodologies
The development of high-throughput screening (HTS) assays is critical for the rapid identification of enzyme modulators. This compound, with its easily detectable chromogenic product, is highly suitable for such applications, enabling the screening of extensive compound libraries.
Development of Screening Assays for Enzyme Modulators
This compound is integral to the development of robust screening assays designed to identify protease inhibitors or activators. These assays typically involve incubating the target protease with a test compound, followed by the addition of the substrate. A reduction in the rate of pNA formation signifies the presence of an inhibitor, while an increase indicates activation. Such assays are fundamental in drug discovery pipelines targeting proteases implicated in various diseases.
While specific examples of large-scale screens using this compound for identifying novel modulators are not extensively detailed in the provided search results, the substrate's inherent properties make it a standard choice. Its stability, cost-effectiveness, and straightforward detection mechanism are advantageous for HTS applications.
Automation and Miniaturization of this compound Based Assays
The principles of miniaturization and automation are paramount for enhancing the efficiency and reducing the cost of HTS assays. This compound-based assays are readily adaptable to these technologies, facilitating their implementation on automated liquid handling systems and within microplate formats.
Miniaturization involves reducing assay volumes, which conserves reagents and samples, thereby lowering costs and increasing throughput dispendix.com. This compound assays can be efficiently adapted to 96-well or 384-well plates, which are standard formats in automated screening. The release of p-nitroaniline can be monitored using microplate spectrophotometers, common equipment in HTS laboratories.
The statistical robustness of an assay, often quantified by the Z'-factor, is crucial for HTS. A Z'-factor between 0.5 and 1 indicates good to excellent assay quality suitable for screening indigobiosciences.com. While specific Z'-factor values for this compound assays were not detailed in the provided results, the substrate's characteristics—reliable signal generation and a well-defined enzymatic reaction—support its suitability for achieving high Z'-factors when properly optimized. The capacity to conduct these assays in automated, miniaturized formats enables the screening of thousands of compounds daily, accelerating the discovery of potential therapeutic agents.
Compound Name List:
this compound (N-Benzoyl-D-arginine 4-nitroanilide hydrochloride)
Bz-L-Arg-pNA HCl (N-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
Bz-VGR-pNA (N-Benzoyl-Val-Gly-Arg-pNA)
Ac-Lys-pNA (N-Acetyl-Lysine p-nitroanilide)
Suc-Ala-Ala-Pro-Phe-pNA (N-Succinyl-Ala-Ala-Pro-Phe-pNA)
Suc-Ala-Ala-Ala-pNA (N-Succinyl-Ala-Ala-Ala-pNA)
Tosyl-GPR-pNA (N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate (B1210297) salt)
Bz-Phe-Val-Arg-pNA (N-Benzoyl-Phe-Val-Arg-pNA)
Z-Arg-pNA (N-Benzyloxycarbonyl-Arginine p-nitroanilide)
Z-Gly-Arg-pNA (N-Benzyloxycarbonyl-Gly-Arg-pNA)
Z-Lys-Arg-pNA (N-Benzyloxycarbonyl-Lys-Arg-pNA)
Z-Phe-Arg-pNA (N-Benzyloxycarbonyl-Phe-Arg-pNA)
N-tosyl-Gly-Pro-Arg-pNA (N-tosyl-Gly-Pro-Arg-paranitroanilide)
dl-Val-Leu-Arg-pNA (dl-Val-Leu-Arg-pNA)
N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
Enzyme Purification and Characterization Aid
The application of this compound is instrumental in both the isolation and characterization of enzymes, particularly proteases. Its chromogenic nature allows for sensitive detection and quantification of enzyme activity throughout purification protocols.
During enzyme purification, this compound can be employed to identify fractions containing active proteases. As enzymes are separated using techniques like ion-exchange chromatography, size-exclusion chromatography, or affinity chromatography, fractions are typically screened for enzymatic activity. By adding this compound to aliquots from each fraction, researchers can detect the release of pNA, indicated by a yellow color, thereby pinpointing the fractions that contain the target enzyme. This method has been used in the purification of various proteases, including trypsin-like enzymes from plant seeds and other biological sources atsjournals.orgtandfonline.com. For instance, in the purification of a peptidase from jack bean, Bz-Arg-pNA (BAPA) was used as a substrate to monitor fractions for trypsin-like activity tandfonline.com. Similarly, in the purification of a protease from ragweed pollen, Bz-Arg-pNA was used to assay fractions for trypsin-like activity atsjournals.org. The sensitivity of this assay allows for the detection of even low levels of enzyme activity, crucial for isolating enzymes present in low abundance.
This compound is also valuable for assessing the purity and integrity of a purified enzyme preparation. By measuring the specific activity (activity per unit of protein) using this compound as a substrate, researchers can gauge the purity of the enzyme. A highly purified enzyme should exhibit a high specific activity. Furthermore, comparing the activity profile of a purified enzyme against known standards or against its activity in crude extracts can help confirm its integrity. If the purified enzyme shows significantly lower activity than expected or an altered kinetic profile when assayed with this compound, it may indicate partial denaturation or the presence of inhibitory contaminants caymanchem.comnih.gov. For example, studies have used Bz-Arg-pNA to characterize proteases, determining kinetic parameters like Vmax and Km, which are essential for understanding enzyme function and purity tandfonline.comoup.comnih.govnih.gov. The release of pNA is monitored spectrophotometrically, typically at 405 nm, providing a quantitative measure of enzyme activity caymanchem.comnih.govnih.govacs.org.
Investigation of Proteolytic Cascades and Networks
The dynamic and often complex nature of proteolytic cascades and enzyme networks can be effectively studied using this compound, offering insights into enzyme interactions and activation processes.
In multi-component biological systems, such as blood coagulation or fibrinolysis, proteases often function in intricate cascades. This compound, being a substrate for several key proteases like trypsin and thrombin nih.govtandfonline.comechelon-inc.commedchemexpress.combachem.compeptanova.de, can be used to monitor the activity of these enzymes in real-time within these complex mixtures. By carefully controlling reaction conditions and substrate concentrations, researchers can differentiate the activity of specific proteases or observe the sequential activation of enzymes within a cascade. For example, this compound has been used in assays to study the activity of thrombin and trypsin nih.govnih.govtandfonline.comechelon-inc.commedchemexpress.combachem.compeptanova.denih.gov. Its ability to release a colored product allows for continuous monitoring of reaction progress, which is crucial for understanding the kinetics and regulation of these cascades nih.govnih.govpentapharm.comru.nl.
Zymogens are inactive precursor forms of proteases that require specific cleavage events to become active. This compound can be employed to study the process of zymogen activation. Once a zymogen is activated, the resulting active protease can cleave this compound, leading to a measurable color change. This allows researchers to track the kinetics of activation by monitoring the appearance of protease activity over time. For instance, studies on the activation of pro-thrombin to thrombin, or other serine protease zymogens, can utilize this compound as an indicator of the active protease's presence and activity level oup.comnih.govpnas.org. The substrate's specificity for certain proteases helps in attributing the observed activity to the correctly activated enzyme within a complex biological milieu.
Compound Name Table:
| Common Name/Abbreviation | Full Chemical Name |
| This compound | N-Benzoyl-D-arginine-p-nitroanilide hydrochloride |
| BAPA | Benzoyl-L-arginine p-nitroanilide |
| DL-BAPA | N-α-benzoyl-DL-arginine-4-nitroanilide hydrochloride |
| S-2238 | H-D-Phe-Pip-Arg-pNA |
| S-2222 | N-Bz-Ile-Glu-Gly-Arg-pNA |
| S-2251 | H-D-Val-Leu-Lys-pNA |
| Chromozym TH | Z-Gly-Pro-Arg-pNA |
| Chromozym PK | N-Bz-Pro-Phe-Arg-pNA |
| Suc-Ala-Ala-Pro-Phe-pNA | N-Succinyl-Ala-Ala-Pro-Phe-pNA |
| H-Glu-Gly-Arg-pNA | H-Glu-Gly-Arg-pNA |
| Tos-Gly-Pro-Arg-pNA | N-Tosyl-l-Gly-l-Pro-l-Arg-p-nitroanilide |
| Bz-Phe-Val-Arg-pNA | N-Benzoyl-Phe-Val-Arg-pNA |
| Bz-Arg-pNA | N-Benzoyl-Arginine-p-nitroanilide |
| H-D-Phe-Pip-Arg-pNA | H-D-Phe-Pip-Arg-pNA |
| H-D-Val-Leu-Lys-pNA | H-D-Val-Leu-Lys-pNA |
| H-D-Ile-Pro-Arg-pNA | H-D-Ile-Pro-Arg-pNA |
| Boc-Val-Pro-Arg-pNA | Boc-Val-Pro-Arg-pNA |
Theoretical and Computational Perspectives on Bz D Arg Pna Hcl Interactions
Computational Approaches to Catalytic Mechanism Elucidation
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Hydrolysis
QM/MM simulations offer a powerful approach to study chemical reactions within complex biological environments, such as the active site of an enzyme. This hybrid method treats the chemically active region of the system (e.g., the substrate and key catalytic residues) with quantum mechanics (QM), which can accurately describe bond breaking and formation, while the surrounding environment (e.g., the rest of the protein and solvent) is treated with molecular mechanics (MM) using classical force fields mdpi.commpg.degromacs.orgnih.gov. This allows for a computationally tractable yet accurate representation of the reaction mechanism.
For the hydrolysis of Bz-D-Arg-pNA HCl by a serine protease, QM/MM simulations would typically focus on:
Mechanism Elucidation: Mapping out the reaction pathway, identifying key intermediates (such as the tetrahedral intermediate), and characterizing the transition states. This often involves simulating the nucleophilic attack of the catalytic serine residue on the substrate's carbonyl carbon, followed by the formation of a covalent acyl-enzyme intermediate and subsequent hydrolysis to release the product.
Catalytic Residue Role: Understanding the precise roles of the catalytic triad (B1167595) (e.g., Ser, His, Asp) in activating the nucleophilic serine, stabilizing the tetrahedral intermediate, and facilitating the departure of the leaving group (p-nitroaniline). The QM region would encompass these residues and the substrate.
While specific QM/MM studies on this compound were not found in the initial search, the methodology is widely applied to similar peptide substrates and enzymatic hydrolysis reactions researchgate.netnih.govnih.govfrontiersin.orgacs.orgtandfonline.comresearchgate.netuq.edu.au. The insights gained from these studies often reveal detailed atomic interactions and conformational changes that are critical for enzymatic catalysis.
Free Energy Perturbation Studies of Transition States
Free Energy Perturbation (FEP) is a computational technique rooted in statistical mechanics that allows for the calculation of free energy differences between two states, often used to determine binding affinities or reaction barriers nih.govwikipedia.orgnih.govresearchgate.netrsc.org. When applied to transition states, FEP can provide a quantitative measure of the energy required to reach the transition state configuration, thereby characterizing the activation free energy of a reaction.
In the context of this compound hydrolysis, FEP studies could be utilized to:
Characterize Transition State Stability: Quantify the free energy difference between the Michaelis complex (enzyme-substrate complex) and the transition state. This is crucial for understanding how the enzyme stabilizes the transition state, leading to rate acceleration.
Mutagenesis Studies: Predict the effect of mutations in the enzyme's active site on the transition state energy. By computationally mutating residues, researchers can identify key amino acids that contribute to catalytic efficiency or substrate specificity.
Comparison of Reaction Pathways: Evaluate the relative free energies of different proposed reaction pathways or intermediates, helping to confirm the most likely mechanism.
Advanced Methodological Considerations and Future Research Directions
Challenges and Limitations in Bz-D-Arg-pNA HCl Assay Implementation
The use of Nα-Benzoyl-D-arginine p-nitroanilide hydrochloride (this compound) as a chromogenic substrate has been pivotal in the study of proteases like trypsin. However, realizing the full potential of assays employing this compound requires a nuanced understanding of its inherent challenges and limitations.
Potential for Non-Specific Hydrolysis or Interfering Substances
A primary challenge in assays using this compound is the potential for misleading results due to non-specific hydrolysis or the presence of interfering substances. The release of p-nitroaniline (pNA) is the basis of detection, but this can occur through mechanisms other than the specific enzymatic activity under investigation.
Abiotic Hydrolysis: The p-nitroanilide bond is susceptible to spontaneous, non-enzymatic cleavage, particularly under alkaline conditions. This abiotic hydrolysis can contribute to a higher background signal, potentially leading to an overestimation of enzyme activity. The stability of the released chromophore, p-nitroaniline, is also pH-dependent, with its absorbance being most stable in a pH range of 4.0 to 8.0.
Interfering Substances: Complex biological samples often contain compounds that can interfere with the assay's accuracy.
Colored Compounds: Substances in the sample that absorb light at or near the detection wavelength of pNA (typically 405 nm) can artificially inflate the absorbance reading.
Fluorescence Quenchers: In assays that are adapted for fluorescent readouts, compounds that quench fluorescence can lead to an underestimation of enzymatic activity.
Non-specific Enzymes: Crude sample preparations may contain multiple proteases or arylamidases that can cleave this compound, leading to a signal that is not solely attributable to the target enzyme.
Lipoproteins: In hyperlipemic samples, lipoproteins have been shown to react with assay reagents in other chromogenic systems, causing precipitation and interference that can lead to an underestimation of activity.
Below is a table summarizing common interfering substances and their effects in chromogenic protease assays.
| Interfering Substance | Mechanism of Interference | Potential Impact on Results |
| Endogenous Colored Molecules (e.g., hemoglobin, bilirubin) | Absorb light at similar wavelengths to p-nitroaniline. | False positive / Overestimation of activity. |
| Other Proteases/Arylamidases | Non-specific cleavage of the substrate. | False positive / Overestimation of activity. |
| High Salt Concentrations | Can alter enzyme conformation and activity. | Over or underestimation of activity. |
| Lipoproteins | Can cause precipitation of assay components. | False negative / Underestimation of activity. |
| Reducing Agents (e.g., DTT) | May interfere with enzyme disulfide bonds or assay chemistry. | Typically leads to underestimation of activity. |
Substrate Solubility and Stability Concerns in Different Buffer Systems
The solubility and stability of this compound are critical for reproducible and accurate kinetic measurements. These properties are highly dependent on the composition, ionic strength, and pH of the buffer system used.
Solubility: While the hydrochloride salt form of Bz-D-Arg-pNA enhances its aqueous solubility, limitations can still arise, especially when preparing concentrated stock solutions. The benzoyl group imparts a degree of hydrophobicity, which can lead to precipitation in certain buffer systems or at high concentrations. The use of a small amount of an organic co-solvent like DMSO is a common practice to aid solubilization, but the final concentration of the co-solvent in the assay must be carefully controlled as it can impact enzyme activity.
Stability in Buffers: The choice of buffer can significantly influence both the stability of the substrate and the activity of the enzyme being assayed. Different buffer components can interact with the enzyme or substrate, affecting the reaction kinetics. For instance, the stability of a protease inhibitor was shown to vary significantly when tested in glycine-HCl, sodium acetate (B1210297), and Tris-HCl buffers. It is crucial to select a buffer system that maintains a stable pH and in which the substrate exhibits good stability and solubility, while also being optimal for the target enzyme's activity.
The following table outlines common buffer systems and considerations for their use in protease assays.
| Buffer System | Typical pH Range | Considerations for Use with this compound |
| Tris-HCl | 7.0 - 9.0 | Commonly used for trypsin-like enzymes; pH is temperature-sensitive. |
| Phosphate (e.g., PBS) | 6.0 - 8.0 | Can sometimes inhibit certain enzymes; good physiological buffer. |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the physiological range; less temperature-sensitive than Tris. |
| Glycine-NaOH | 8.6 - 10.6 | Used for enzymes active at higher pH; risk of increased abiotic substrate hydrolysis. |
Development of Novel Derivatives for Enhanced Specificity or Sensitivity
To overcome the limitations of chromogenic substrates like this compound, significant research has focused on developing novel derivatives with improved analytical characteristics.
Design of Fluorogenic or Lumigenic Analogues
Fluorogenic and lumigenic substrates offer substantial increases in sensitivity compared to their chromogenic counterparts. The design principle involves replacing the p-nitroaniline group with a moiety that is either fluorescent/luminescent itself or becomes so upon enzymatic cleavage.
Fluorogenic Analogues: These substrates typically link the peptide recognition sequence to a fluorescent dye, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or a rhodamine derivative (e.g., Rh110), via an amide bond. Before cleavage, the substrate is non-fluorescent or exhibits low fluorescence. Proteolytic cleavage releases the free fluorophore, resulting in a strong, measurable increase in fluorescence. Rhodamine-based assays are particularly advantageous as their longer excitation and emission wavelengths reduce interference from background fluorescence often found in biological samples and compound libraries.
Another sophisticated approach is the use of Fluorescence Resonance Energy Transfer (FRET). In a FRET-based substrate, a fluorophore and a quencher molecule are attached to opposite ends of a peptide sequence. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Incorporation of Site-Specific Tags for Advanced Applications
The incorporation of specific tags into the substrate structure opens up new possibilities for assay design and analysis. These tags can be used for purification, detection, or localization.
A common strategy is the inclusion of a biotin (B1667282) tag. A biotinylated substrate, upon cleavage by a target protease, can be separated into tagged and untagged fragments. The biotinylated fragment (either cleaved or uncleaved) can be captured using streptavidin-coated surfaces (e.g., beads or plates). This allows for affinity purification of the reaction components, which can then be analyzed by more advanced techniques like mass spectrometry to confirm the cleavage site.
Other tags, such as the SNAP-tag, are self-labeling protein tags that can be fused to larger protein substrates. While not directly applicable to the small molecule this compound, the principle of incorporating a reactive handle for site-specific labeling with a desired probe (e.g., a fluorophore or an affinity ligand) is a powerful concept that could be adapted for the design of next-generation synthetic substrates.
Integration with Other Analytical Techniques
While this compound provides a convenient and rapid measure of protease activity, integrating this primary assay with other analytical techniques is crucial for comprehensive analysis, validation, and deeper mechanistic insights.
Mass Spectrometry (MS): Combining protease assays with mass spectrometry is a powerful approach for definitively identifying cleavage products and determining protease specificity. After an incubation period, the reaction mixture can be analyzed by techniques like MALDI-TOF MS or LC-MS/MS. This allows for the precise identification of the cleaved fragments, confirming the site of hydrolysis and providing detailed information about an enzyme's substrate preferences. This is particularly valuable when screening for new proteases or characterizing their specificity profiles. The use of multiple proteases in proteomic workflows has shown to significantly improve protein sequence coverage, a principle that underscores the analytical power of varied cleavage specificities.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the substrate from its cleavage products. By monitoring the disappearance of the substrate peak and the appearance of the product peaks over time, a highly quantitative measure of enzyme kinetics can be obtained. This method is more specific than simple spectrophotometry as it physically separates interfering compounds from the components of interest before detection.
Immunoassays: For tagged substrates, immunoassays like ELISA can be developed for detection. For example, a substrate could be designed with two different epitope tags (e.g., HIS and Flag) separated by a cleavage site. An ELISA could then be configured to detect only the cleaved product, offering a highly sensitive and specific readout that is amenable to high-throughput formats.
This integrated approach, where a simple chromogenic assay serves as the initial screen and is followed by more sophisticated techniques for validation and detailed characterization, represents a robust strategy in modern protease research.
Coupling with Mass Spectrometry for Product Identification
While spectrophotometry is excellent for quantifying the rate of p-nitroaniline (pNA) release, it does not provide structural confirmation of the reaction products. Coupling the enzyme assay with mass spectrometry (MS) offers an unambiguous method for product identification. Liquid chromatography-mass spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer (LC-MS/MS), is a powerful technique for this purpose.
The general workflow involves quenching the enzymatic reaction at specific time points, followed by chromatographic separation of the components (substrate, products, and enzyme) before introduction into the mass spectrometer. In the mass spectrometer, the components are ionized, and the analyzer separates them based on their mass-to-charge ratio (m/z). For the hydrolysis of this compound, the instrument would be set to specifically detect the protonated molecular ion of pNA. Further fragmentation of this ion (MS/MS) yields a characteristic pattern that serves as a structural fingerprint, confirming the identity of the product beyond doubt. This is particularly valuable when screening for novel enzyme activities or when side reactions are suspected.
A study on the detection of pNA in processed broiler breast samples demonstrated a robust LC-MS/MS method. embrapa.br The key parameters for identification are summarized in the table below.
| Parameter | Value | Description |
| Precursor Ion (m/z) | 242.9 | The mass-to-charge ratio of the protonated p-nitroaniline molecule [M+H]⁺ selected for fragmentation. |
| Product Ion 1 (m/z) | 105.2 | A primary fragment ion used for quantification. |
| Product Ion 2 (m/z) | 77.3 | A secondary fragment ion used for confirmation. |
| Ionization Mode | ESI+ | Positive Electrospray Ionization. |
| This table illustrates typical mass spectrometry parameters for the specific identification of p-nitroaniline, the chromogenic product of this compound hydrolysis. |
This coupling provides an orthogonal method to spectrophotometry, adding a layer of certainty to the results and enabling more complex analyses of enzyme behavior.
Combination with Microfluidics for High-Throughput Miniaturized Assays
The demand for screening large libraries of enzyme variants or potential inhibitors has driven the miniaturization of assays. Microfluidics, particularly droplet-based systems, offers a solution for conducting millions of individual assays in a fraction of the time and with minimal reagent consumption. nih.govgrantome.comfrontiersin.org
In a typical droplet microfluidic setup, aqueous droplets containing the enzyme, the this compound substrate, and buffer are generated in an immiscible oil stream. daneshyari.comacs.org Each droplet functions as an independent, picoliter-volume reactor. As the enzyme hydrolyzes the substrate, the concentration of pNA within the droplet increases, leading to a change in absorbance. These droplets are flowed past a laser and a detector that can measure the color change in each droplet individually at rates of thousands of droplets per second. Droplets exhibiting high enzymatic activity can be automatically sorted for subsequent analysis, such as DNA sequencing of the encapsulated enzyme-producing cell. ufluidix.com
Table: Comparison of Assay Formats
| Feature | Conventional (96-well plate) | Microfluidic (Droplet) |
|---|---|---|
| Reaction Volume | 100-200 µL | 10-100 pL |
| Throughput | 10² - 10³ assays/hour | 10⁵ - 10⁶ assays/hour |
| Reagent Consumption | High | Ultra-low |
| Analysis Time | Hours to days | Minutes to hours |
This table compares key features of conventional microtiter plate assays with high-throughput droplet microfluidic assays utilizing a chromogenic substrate like this compound.
This technology is transformative for applications like directed evolution, where vast numbers of enzyme variants must be screened to find those with improved properties. nih.govgrantome.comfrontiersin.org
Emerging Research Areas Utilizing this compound
The robust and simple nature of the assay involving this compound has led to its adoption in innovative research areas beyond traditional enzymology.
Biosensor Development for Protease Detection (in non-clinical contexts)
There is a growing interest in developing biosensors for environmental monitoring and industrial process control where protease activity is a key parameter. nih.gov this compound and similar peptide-pNA substrates are valuable biorecognition elements for these sensors. An activity-based biosensor provides a functional measure of protease presence, which is often more relevant than simple concentration. nih.gov
Different platforms are being explored:
Optical Biosensors: These can involve immobilizing the substrate onto a solid support, such as a nanoparticle, fiber optic cable, or membrane. The localized release of pNA upon exposure to a protease-containing sample can be measured by a change in absorbance or fluorescence, providing a quantifiable signal.
Electrochemical Biosensors: In this format, a peptide substrate is linked to an electrode surface. ed.ac.uk Enzymatic cleavage of the substrate by a target protease alters the electrochemical properties of the electrode surface, resulting in a measurable change in current or potential. This change can be directly correlated to the concentration and activity of the protease in the sample.
These biosensors are being investigated for applications such as monitoring water quality, where bacterial proteases can be indicators of contamination, or in the food industry to detect spoilage. nih.govfrontiersin.org
Table: Comparison of Protease Biosensor Platforms
| Platform | Principle | Potential Advantages |
|---|---|---|
| Optical | Measures change in absorbance or fluorescence upon pNA release. | High sensitivity, potential for multiplexing. |
| Electrochemical | Measures change in current or potential upon substrate cleavage at an electrode. | High sensitivity, low cost, potential for miniaturization and portability. |
This table outlines the principles and advantages of different biosensor platforms that can incorporate this compound or analogous substrates for non-clinical protease detection.
Studies of Enzyme Evolution and Engineering
Directed evolution is a powerful technique for tailoring enzymes to have new or improved functions, such as enhanced stability, altered substrate specificity, or increased catalytic activity. nobelprize.orgmdpi.com A critical component of any directed evolution experiment is a high-throughput screening method to identify rare, improved variants from large mutant libraries. nih.gov
This compound is an ideal substrate for screening libraries of proteases like trypsin or related serine proteases. Its utility lies in the simple and robust colorimetric signal that can be easily detected in a high-throughput format, such as 96-well or 384-well microtiter plates, or in the droplet microfluidic systems described earlier. nih.gov
The process typically involves:
Library Creation: Generating thousands to millions of variants of a target protease gene through methods like error-prone PCR or DNA shuffling.
Expression: Expressing these mutant enzymes in a suitable host, such as E. coli.
Screening: Lysing the cells and assaying the activity of each crude enzyme variant against this compound in a miniaturized format.
Identification: Identifying "hits"—colonies or droplets that produce a rapid color change—indicating a highly active enzyme variant.
A study on the directed evolution of the OmpT endopeptidase successfully used a high-throughput, flow cytometry-based screen to isolate variants with dramatically altered substrate specificity. nih.gov While a fluorogenic substrate was used in that specific case, the workflow is directly applicable to chromogenic substrates like this compound, especially when coupled with absorbance-based detection in microplates or microfluidics. By using this substrate, researchers can efficiently screen vast libraries to evolve proteases with novel properties for industrial or biotechnological applications. nih.govresearchgate.net
Table: Hypothetical Directed Evolution Data
| Enzyme Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fold Improvement |
|---|---|---|---|---|
| Wild-Type | 150 | 15 | 1.0 x 10⁵ | 1x |
| Mutant 1A4 | 120 | 75 | 6.3 x 10⁵ | 6.3x |
This table presents hypothetical kinetic data for a wild-type protease and an improved mutant identified through a directed evolution screen using this compound as the substrate.
Q & A
Q. How is Bz-D-Arg-pNA HCl used to determine enzyme activity in protease assays?
this compound acts as a chromogenic substrate, releasing 4-nitroaniline (pNA) upon hydrolysis by proteases like trypsin or thrombin. The enzymatic activity is quantified by measuring the increase in absorbance at 405 nm (pNA’s absorption maximum) using a spectrophotometer. Ensure reaction buffers (e.g., PBS or Tris-HCl) maintain optimal pH and ionic strength for the target enzyme. Include controls (e.g., substrate-only and enzyme-only) to account for background signals .
Q. What experimental protocols are recommended for handling and storing this compound?
Store the compound in a desiccator at -20°C to prevent moisture-induced degradation. Prepare fresh working solutions in deionized water or DMSO (depending on solubility) and avoid repeated freeze-thaw cycles. Validate substrate stability via pre-experiment kinetic assays to confirm minimal autohydrolysis .
Q. How can substrate specificity of an enzyme toward this compound be confirmed?
Perform competitive inhibition assays using known inhibitors (e.g., aprotinin for trypsin) or alternative substrates (e.g., Z-D-Arg-Gly-Arg-pNA for thrombin). A ≥50% reduction in hydrolysis rate with inhibitors confirms specificity. Compare kinetic parameters (e.g., Km and Vmax) across substrates to assess selectivity .
Advanced Research Questions
Q. How do buffer composition and deuterium isotope effects influence the kinetic analysis of this compound hydrolysis?
Buffer deuteration can alter enzyme-substrate binding and transition-state stabilization. For example, in Factor Xa studies, deuterated buffers reduced k3 (catalytic rate constant) by 68%, highlighting proton transfer as a rate-limiting step. Use software like DYNAFIT to model pH- and isotope-dependent kinetic parameters, ensuring buffer conditions match physiological or experimental targets .
Q. What strategies resolve contradictions in reported kinetic data for this compound across studies?
Discrepancies often arise from differences in enzyme purity, substrate lot variability, or assay conditions. Validate methods by:
Q. How can this compound be integrated into multiplex assays for studying protease cascades (e.g., coagulation pathways)?
Design time-resolved assays using this compound alongside fluorogenic substrates (e.g., Glutaryl-Gly-Arg-AMC) to monitor multiple protease activities simultaneously. Optimize wavelengths and quenchers to avoid spectral overlap. For example, thrombin activity (405 nm) and Factor Xa activity (380 nm excitation/460 nm emission) can be tracked in parallel .
Q. What advanced statistical methods are suitable for analyzing non-linear kinetic data from this compound assays?
Use global fitting algorithms (e.g., in GraphPad Prism or KinTek Explorer) to model complex mechanisms like substrate inhibition or allosteric modulation. Apply Akaike information criterion (AIC) analysis to compare competing kinetic models and identify the most statistically robust interpretation .
Methodological Best Practices
Q. How to ensure reproducibility of this compound-based assays in academic research?
- Document detailed experimental conditions (e.g., buffer pH, substrate concentration, enzyme source) in supplemental materials.
- Share raw absorbance/time data and analysis scripts via repositories like Zenodo or Figshare.
- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. What validation steps are critical when adapting this compound assays to high-throughput screening (HTS) platforms?
- Perform Z’-factor analysis to confirm assay robustness (Z’ > 0.5 indicates suitability for HTS).
- Test plate uniformity and edge effects using positive/negative controls in all wells.
- Optimize substrate concentration to avoid signal saturation in microplate readers .
Literature and Data Management
Q. How to critically evaluate primary literature on this compound applications?
Prioritize studies published in peer-reviewed journals (e.g., Analytical Chemistry) that provide full experimental details, raw data, and statistical analysis. Cross-check kinetic parameters against databases like BRENDA or PubChem. Avoid sources lacking methodological transparency or using unvalidated commercial substrates .
Q. What tools facilitate efficient citation management for this compound-related research?
Use reference managers (e.g., EndNote or Zotero) with integrated PubMed/Google Scholar search functions. Enable auto-citation formatting in APA or ACS style for manuscripts. Verify CAS registry numbers (e.g., 40127-26-2 for Ac-Arg-pNA HCl) to avoid compound misidentification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
